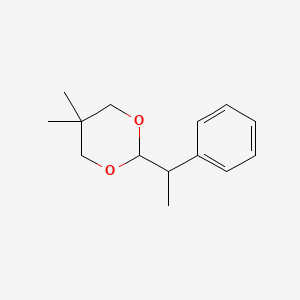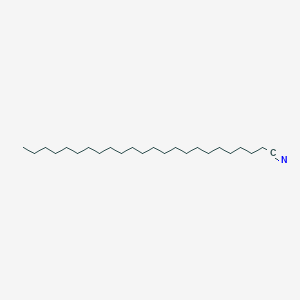
Tetracosanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetracosanenitrile is a chemical compound with the molecular formula C₂₄H₄₇N . It is a long-chain nitrile, which means it contains a cyano group (-CN) attached to a long hydrocarbon chain.
准备方法
Synthetic Routes and Reaction Conditions
Tetracosanenitrile can be synthesized through various methods. One common synthetic route involves the reaction of a long-chain alkyl halide with sodium cyanide (NaCN) in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, this compound can be produced using large-scale chemical reactors. The process involves the continuous addition of the alkyl halide and sodium cyanide to the reactor, followed by the separation and purification of the product using distillation columns. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions
Tetracosanenitrile undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The cyano group can be substituted with other functional groups, such as hydroxyl or halogen groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and hydroxylating agents.
Major Products Formed
Oxidation: Carboxylic acids and amides.
Reduction: Primary amines.
Substitution: Halogenated or hydroxylated derivatives.
科学研究应用
Tetracosanenitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of tetracosanenitrile involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes, while its anticancer activity may involve the inhibition of specific signaling pathways .
相似化合物的比较
Similar Compounds
Octadecanenitrile (C₁₈H₃₇N): A shorter-chain nitrile with similar chemical properties.
Hexacosanenitrile (C₂₆H₅₃N): A longer-chain nitrile with similar chemical properties.
Dodecanenitrile (C₁₂H₂₅N): A shorter-chain nitrile with similar chemical properties.
Uniqueness
Tetracosanenitrile is unique due to its long hydrocarbon chain, which imparts specific physical and chemical properties. Its length allows for unique interactions with other molecules and materials, making it valuable in various applications .
属性
CAS 编号 |
95804-62-9 |
|---|---|
分子式 |
C24H47N |
分子量 |
349.6 g/mol |
IUPAC 名称 |
tetracosanenitrile |
InChI |
InChI=1S/C24H47N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h2-23H2,1H3 |
InChI 键 |
RPUYSRPQKZDIAL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


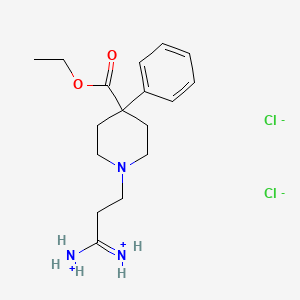
![Methyl 4-[[2-(acetylamino)-4,5-dichlorophenyl]amino]butyrate](/img/structure/B13783142.png)
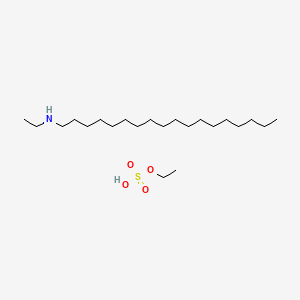

![(S)-1-[4-(2-Methylbutyl)phenyl]ethanone](/img/structure/B13783176.png)

![2,3,3a,4,5,6-Hexahydrocyclopenta[b]pyrrole-2-carboxylic acid;hydrochloride](/img/structure/B13783182.png)

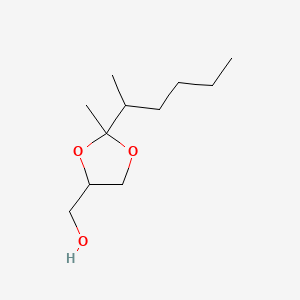
![methyl (13S,15S,16S,18R)-13-[(1R,9R,10S,11R,12R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13783209.png)


